4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features a thienyl group, which is a sulfur-containing aromatic ring, and a carbonyl group attached to an amide linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thienyl boronic acid with a halogenated pyrazole intermediate in the presence of a palladium catalyst . The final step involves the formation of the amide linkage through the reaction of the pyrazole-thienyl intermediate with an appropriate acyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds also contain a pyrazole ring and are known for their diverse biological activities.
Thienyl-substituted pyrazoles: These compounds share the thienyl group and pyrazole ring structure, but may differ in their specific substituents and biological activities.
The uniqueness of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-[(4,5-dimethylthiophene-2-carbonyl)amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2S/c1-4-17-6-9(11(16-17)12(14)18)15-13(19)10-5-7(2)8(3)20-10/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,19) |
InChI Key |
ZMPTUYMWPBPZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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